![molecular formula C22H14 B7800147 Dibenz[a,c]anthracene CAS No. 67775-07-9](/img/structure/B7800147.png)
Dibenz[a,c]anthracene
Overview
Description
Dibenz[a,c]anthracene is a carbopolycyclic compound.
Biological Activity
Dibenz[a,c]anthracene (DBA) is a polycyclic aromatic hydrocarbon (PAH) recognized for its significant biological activity, particularly its carcinogenic properties. This article explores the biological activity of DBA, including its mechanisms of action, carcinogenic potential, and relevant case studies.
Chemical Structure and Properties
This compound is composed of three fused benzene rings and is classified as a PAH. Its chemical formula is with a molecular weight of 278.34 g/mol. The compound's structure contributes to its reactivity and biological effects, particularly through metabolic activation pathways that lead to DNA damage.
Mechanisms of Carcinogenicity
The carcinogenicity of DBA is primarily attributed to its ability to form reactive metabolites that interact with cellular macromolecules, particularly DNA. The metabolic activation occurs via cytochrome P450 enzymes, which convert DBA into dihydrodiols and other metabolites that can cause mutagenic effects:
- Metabolic Activation : DBA undergoes enzymatic conversion into various dihydrodiol derivatives, which are implicated in its carcinogenic effects. These metabolites can form adducts with DNA, leading to mutations and ultimately cancer development .
- Genotoxicity : Studies have shown that DBA induces DNA damage in bacterial systems such as Salmonella typhimurium and mammalian cells including human foreskin fibroblasts . The compound has been demonstrated to cause forward mutations and cell transformation in various mammalian cell lines .
Carcinogenic Evidence
Numerous studies have established the carcinogenic potential of DBA through various experimental models:
- Animal Studies : In dermal application studies involving Swiss mice, DBA has been shown to induce skin papillomas and carcinomas. For instance, a study reported an increase in skin tumors following a single subcutaneous injection of DBA .
- Initiation-Promotion Studies : DBA has been tested in initiation-promotion protocols where it was administered followed by tumor promoters like TPA (12-O-tetradecanoylphorbol-13-acetate). Results indicated increased incidences of skin tumors in treated mice compared to controls .
Case Studies
- Swiss Mice Study : A pivotal study involved the administration of DBA via dermal exposure at varying concentrations. The results indicated a dose-dependent increase in tumor incidence, with higher concentrations leading to significant tumor formation in the skin .
- Comparative Analysis with Other PAHs : Research comparing DBA with other PAHs like dibenz[a,h]anthracene revealed similar mechanisms of action but varying potency levels in inducing tumors across different animal models. The relative potency factors (RPFs) were established based on tumorigenic responses observed in bioassays .
Summary of Biological Activity
Scientific Research Applications
Case Studies
- Mouse Models : A study involving female CD-1 mice demonstrated that a single dermal application of DBA followed by TPA (12-O-tetradecanoylphorbol-13-acetate) significantly increased the incidence of skin papillomas and carcinomas . This study highlights the compound's role as a complete carcinogen when used in conjunction with promoting agents.
- Comparative Carcinogenicity : Research comparing DBA with other PAHs, such as picene, showed that DBA consistently induced sarcomas in test animals, confirming its potency as a carcinogen . In contrast, picene did not exhibit similar effects, underscoring the unique carcinogenic profile of DBA.
- Long-Term Exposure Studies : In a long-term study where DBA was administered via subcutaneous injection to various mouse strains, results indicated a dose-dependent increase in tumor incidence, particularly fibrosarcomas . The variability among different strains suggests genetic factors may influence susceptibility to DBA-induced carcinogenesis.
Summary of Findings
Study Type | Animal Model | Administration Route | Key Findings |
---|---|---|---|
Dermal Application | CD-1 Mice | Dermal + TPA | Increased skin papillomas/carcinomas |
Injection | NMRI Mice | Subcutaneous | Dose-dependent tumor incidence |
Injection | Sprague-Dawley Rats | Subcutaneous | Induced sarcomas in all test subjects |
Environmental and Health Implications
This compound is prevalent in environmental samples due to its formation during incomplete combustion processes. Its presence raises concerns regarding exposure through air pollution and food contamination. The compound has been classified as a possible human carcinogen by several health organizations, leading to increased scrutiny regarding its environmental impact and human health risks .
Regulatory Status
Due to its carcinogenic potential, this compound is included in various regulatory frameworks aimed at controlling exposure to hazardous substances. For instance, it is listed under California's Proposition 65 as a chemical known to cause cancer .
Properties
IUPAC Name |
benzo[b]triphenylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-8-16-14-22-20-12-6-4-10-18(20)17-9-3-5-11-19(17)21(22)13-15(16)7-1/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAASUWZPTOJQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049245 | |
Record name | Dibenz[a,c]anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow solid; [MSDSonline] | |
Record name | 1,2:3,4-Dibenzanthracene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2463 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
215-58-7, 414-29-9, 67775-07-9 | |
Record name | Benzo[b]triphenylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzotriphenylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000215587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000414299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067775079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenz[a,c]anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenz[a,c]anthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3-BENZOTRIPHENYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OC62KCV5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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